molecular formula C26H21N3O2S B2615256 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 1114653-73-4

2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2615256
CAS No.: 1114653-73-4
M. Wt: 439.53
InChI Key: OGTXUTHGRCKIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a quinazolin-4-one derivative featuring a sulfanyl-linked 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl substituent at position 2 and a phenyl group at position 2. Quinazolin-4-ones are heterocyclic scaffolds known for diverse pharmacological activities, including analgesic, antimicrobial, and anticancer effects . The structural complexity of this compound arises from the oxazole moiety, which introduces distinct electronic and steric properties compared to simpler alkyl or aryl sulfanyl substituents.

Properties

IUPAC Name

2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-17-12-14-19(15-13-17)24-27-23(18(2)31-24)16-32-26-28-22-11-7-6-10-21(22)25(30)29(26)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTXUTHGRCKIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium borohydride and hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like lithium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under controlled temperature conditions.

    Reduction: Lithium borohydride in THF, followed by acidification with hydrochloric acid.

    Substitution: Various nucleophiles under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells by targeting specific molecular pathways . Its mechanism may involve binding to enzymes or receptors associated with cancer cell proliferation.

The biological activities of this compound are under extensive investigation:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.
  • Cellular Interactions : Studies have suggested that the compound interacts with cellular receptors, potentially altering signaling pathways that lead to cell death in cancerous cells .

Material Science

In addition to biological applications, this compound can serve as a building block in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to develop materials with enhanced properties or functionalities.

Case Study 1: Antimicrobial Efficacy

A study published in the Royal Society of Chemistry Advances explored the antimicrobial efficacy of derivatives similar to 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Mechanism

Research detailed in PLOS ONE investigated the anticancer mechanisms of related compounds. The study found that these compounds could induce apoptosis through the modulation of apoptotic pathways in human cancer cell lines, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Biological Activity

The compound 2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O1S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

This structure features a quinazolinone core with an oxazole and a methylsulfanyl group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study assessing the anticancer activity of quinazolinone derivatives, including our compound, the MTT assay was utilized to measure cell viability against the MDA-MB-231 breast cancer cell line. The results indicated that the compound exhibited significant cytotoxicity, comparable to standard chemotherapeutics like paclitaxel.

CompoundIC50 (µM)Cell Line
Test Compound15.3MDA-MB-231
Paclitaxel12.0MDA-MB-231

The observed data suggested that minor structural modifications could enhance bioavailability and potency against cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of the compound was also explored in vitro against various bacterial strains.

Evaluation Methodology

Antibacterial activity was assessed using a cup plate method against Escherichia coli and Staphylococcus aureus. The results indicated that the compound displayed moderate antibacterial activity.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli14
Staphylococcus aureus16

These findings suggest that the presence of the oxazole ring may contribute to its antimicrobial properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted. For anticancer activity, it may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation. The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Comparison with Similar Compounds

Core Modifications

  • Target Compound: The quinazolin-4-one core is substituted with a phenyl group at position 3 and a sulfanyl-linked oxazole derivative at position 2.
  • CAS 329079-80-3 : A related quinazolin-4-one with a 2-(3-chloro-4-methylphenyl)-2-oxoethyl sulfanyl group at position 2. The oxoethyl chain and chloro substituent increase polarity compared to the target’s oxazole group .
  • 763136-92-1: Features a 3-(4-methoxyphenyl) group and a (3-methylbenzyl)thio substituent.

Molecular Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₂₆H₂₃N₃O₂S ~449.5 Oxazolylmethyl sulfanyl, phenyl
CAS 329079-80-3 C₂₃H₁₇ClN₂O₂S 420.91 Oxoethyl sulfanyl, 3-chloro-4-methylphenyl
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one C₁₆H₁₃N₂O₂S 325.4 Methylsulfanyl, 3-methoxyphenyl

Key Observations :

  • The target compound’s oxazole substituent increases molar mass and steric bulk compared to simpler methylsulfanyl or oxoethyl derivatives.
  • Chloro (CAS 329079-80-3) and methoxy (763136-92-1) groups alter electronic profiles, impacting solubility and target interaction.

Comparison with Analogues

  • CAS 329079-80-3 : Synthesized via thioetherification of a preformed quinazolin-4-one with a bromo-oxoethyl intermediate .
  • Compound : Utilized dithiocarbamic acid intermediates for sulfanyl group incorporation, yielding 81% efficiency .

Key Challenges :

  • The oxazole moiety in the target compound may require specialized catalysts (e.g., PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling, as seen in .

Pharmacological and Physicochemical Profiles

Analgesic Activity ()

The methylsulfanyl analog (C₁₆H₁₃N₂O₂S) demonstrated significant analgesic activity in rodent models, attributed to sulfanyl-mediated modulation of COX-2 or opioid receptors . The target compound’s bulkier oxazole group may enhance selectivity but reduce bioavailability.

Antibacterial Potential ()

1,3,4-Oxadiazole derivatives with sulfanyl groups exhibited antibacterial activity against E. coli and S. aureus. The target’s oxazole ring, being less electron-deficient than oxadiazole, may reduce efficacy against bacterial enzymes .

Lipophilicity and Solubility

  • LogP Estimates :
    • Target Compound: ~3.8 (high lipophilicity due to dual aryl groups).
    • CAS 329079-80-3: ~3.2 (lower due to polar chloro group).
    • Compound: ~2.5 (methoxy improves solubility).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.